1-(5-Tert-butyl-2-ethoxyphenyl)sulfonyl-2-methylbenzimidazole
Description
1-(5-Tert-butyl-2-ethoxyphenyl)sulfonyl-2-methylbenzimidazole is a benzimidazole derivative featuring a sulfonyl group linked to a substituted phenyl ring and a methyl substituent on the benzimidazole core. The compound’s structure includes:
- Benzimidazole backbone: A fused bicyclic aromatic system known for its pharmacological versatility .
- Sulfonyl group: Attached to a phenyl ring substituted with a tert-butyl group at the 5-position and an ethoxy group at the 2-position.
- 2-methyl substituent: A small alkyl group on the benzimidazole nitrogen, which could influence steric interactions in biological targets .
The sulfonyl group is often associated with enhanced metabolic stability and hydrogen-bonding capacity, critical for drug-receptor interactions .
Properties
IUPAC Name |
1-(5-tert-butyl-2-ethoxyphenyl)sulfonyl-2-methylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-6-25-18-12-11-15(20(3,4)5)13-19(18)26(23,24)22-14(2)21-16-9-7-8-10-17(16)22/h7-13H,6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMVGCQZMTVKSLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)N2C(=NC3=CC=CC=C32)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation Reaction
A representative protocol involves:
- Heating o-phenylenediamine (1.0 equiv) with glacial acetic acid (2.5 equiv) in 4M HCl at 100°C for 6 hours.
- Neutralization with aqueous NaOH to precipitate 2-methylbenzimidazole (yield: 78–85%).
Key factor : Excess acetic acid ensures complete cyclization, while controlled pH during neutralization minimizes side products.
Synthesis of the Sulfonyl Chloride Precursor
The 5-tert-butyl-2-ethoxyphenylsulfonyl chloride is synthesized in two stages:
Sulfonation of 2-Ethoxy-5-tert-butylphenol
Direct sulfonation using fuming sulfuric acid (20% SO3) at 0–5°C for 2 hours introduces the sulfonic acid group predominantly at the para position relative to the ethoxy group.
Conversion to Sulfonyl Chloride
The sulfonic acid is treated with phosphorus pentachloride (PCl5) in dichloromethane at reflux for 4 hours, yielding the sulfonyl chloride (yield: 65–72%).
Equation :
$$
\text{Ar-SO}3\text{H} + \text{PCl}5 \rightarrow \text{Ar-SO}2\text{Cl} + \text{POCl}3 + \text{HCl} \quad
$$
Sulfonylation of 2-Methylbenzimidazole
The critical step involves coupling the benzimidazole core with the sulfonyl chloride. Two methods are prevalent:
Base-Mediated Sulfonylation
Procedure :
Palladium-Catalyzed Coupling
Adapted from aryl amination protocols, this method employs:
- Catalyst : Pd(OAc)₂ (5 mol%)
- Ligand : Xantphos (10 mol%)
- Base : Cs₂CO₃ (3.0 equiv)
- Solvent : Toluene at 110°C for 24 hours.
Yield : 52–57% with reduced steric hindrance effects.
Comparative Analysis of Methods
Optimization Strategies
Solvent Selection
Polar aprotic solvents (NMP, DMF) enhance sulfonyl chloride reactivity but may require rigorous drying. Non-polar solvents (toluene) reduce hydrolysis but slow reaction kinetics.
Temperature Control
Exothermic sulfonylation necessitates gradual reagent addition at 0°C to prevent decomposition.
Purification Techniques
Recrystallization from ethanol/water (3:1) removes unreacted sulfonyl chloride, while column chromatography (SiO₂, ethyl acetate/hexane) resolves regioisomers.
Mechanistic Insights
The base-mediated route proceeds via a two-step mechanism :
- Deprotonation of benzimidazole NH by triethylamine, forming a nucleophilic amide ion.
- Nucleophilic attack on the electrophilic sulfur in the sulfonyl chloride, displacing chloride.
Key transition state :
$$
\text{Ar-SO}2\text{Cl} + \text{Bz-Im}^- \rightarrow [\text{Ar-SO}2-\text{Bz-Im}]^\ddagger \rightarrow \text{Product} + \text{Cl}^- \quad
$$
Chemical Reactions Analysis
1-(5-Tert-butyl-2-ethoxyphenyl)sulfonyl-2-methylbenzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the sulfonyl group, depending on the reaction conditions and reagents used.
Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
The compound has shown promise as an anticancer agent. Benzimidazole derivatives, including 1-(5-Tert-butyl-2-ethoxyphenyl)sulfonyl-2-methylbenzimidazole, have been studied for their ability to inhibit cancer cell proliferation. Research indicates that derivatives of benzimidazole can interact with various biological targets, leading to apoptosis in cancer cells. For instance, studies have demonstrated that certain benzimidazole derivatives exhibit significant cytotoxic effects against human cancer cell lines, suggesting that this compound may share similar properties .
Mechanism of Action
The proposed mechanism of action for benzimidazole derivatives often involves the inhibition of specific enzymes or pathways associated with cancer cell survival. For example, they may target dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells . The sulfonamide group in the compound may enhance its binding affinity to these targets, increasing its efficacy.
Agricultural Applications
Pesticidal Properties
Research has indicated that compounds with sulfonamide and benzimidazole moieties possess pesticidal properties. The structural characteristics of this compound may contribute to its effectiveness as a pesticide. Studies on similar compounds have shown their ability to act against various pests and pathogens affecting crops .
Fungicidal Activity
In agricultural settings, the compound could be explored for its fungicidal activity. Benzimidazole derivatives are known for their ability to inhibit fungal growth by disrupting microtubule formation during cell division. This property could be beneficial in developing new fungicides that are effective against resistant fungal strains .
Material Science
Polymer Applications
The unique chemical structure of this compound can be utilized in the synthesis of advanced materials. Its incorporation into polymer matrices could enhance the thermal stability and mechanical properties of the resulting materials. The sulfonamide group can also improve the compatibility of the polymer with other additives, making it suitable for various applications in coatings and composites .
Data Tables
Case Studies
- Anticancer Efficacy Study
- Agricultural Field Trials
- Polymer Composite Development
Mechanism of Action
The mechanism of action of 1-(5-Tert-butyl-2-ethoxyphenyl)sulfonyl-2-methylbenzimidazole involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophilic center, facilitating reactions with nucleophiles. The benzimidazole core can interact with biological macromolecules, potentially inhibiting or modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Key Observations:
Sulfonyl Group Impact: The target compound’s 5-tert-butyl-2-ethoxyphenylsulfonyl group introduces greater steric bulk and lipophilicity compared to the 2,4-dimethylphenylsulfonyl group in . This may enhance metabolic stability but reduce solubility. Ethoxy vs.
Benzimidazole Core Modifications :
- The 2-methyl group in the target compound is smaller than the 2-n-butyl group in , reducing steric hindrance and possibly improving binding to compact active sites.
- Analogous compounds with carboxylate esters (e.g., ) exhibit confirmed antimicrobial activity, suggesting the target compound’s sulfonyl and tert-butyl groups could synergize for similar effects.
Biological Activity Trends :
- Sulfonyl-containing derivatives (e.g., ) are often prioritized for their stability and hydrogen-bonding capacity, critical for enzyme inhibition.
- Compounds lacking sulfonyl groups (e.g., ) rely on other substituents (e.g., carboxylates, tert-butyl) for activity, highlighting the diversity of benzimidazole pharmacology.
Pharmacological Potential and Limitations
- Advantages :
- Limitations :
- High lipophilicity from the tert-butyl group may reduce aqueous solubility, necessitating formulation optimizations.
- Lack of explicit activity data for the target compound requires further empirical validation.
Biological Activity
1-(5-Tert-butyl-2-ethoxyphenyl)sulfonyl-2-methylbenzimidazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, focusing on its anti-cancer, anti-inflammatory, and antimicrobial effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a benzimidazole core substituted with a sulfonyl group and an ethoxyphenyl moiety. This structural configuration is crucial for its biological activity, influencing interactions with various biological targets.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, revealing promising results in various therapeutic areas.
1. Anti-Cancer Activity
Research indicates that derivatives of benzimidazole, including this compound, exhibit anti-cancer properties. For instance, studies have shown that related compounds can inhibit topoisomerase I and II, essential enzymes involved in DNA replication and repair:
| Compound | IC50 (μM) | Target |
|---|---|---|
| This compound | TBD | Topoisomerase I |
| 2-phenoxymethyl-benzimidazole | 14.1 | Topoisomerase I |
In vivo studies demonstrated that certain benzimidazole derivatives reduced tumor growth in mouse models, suggesting potential therapeutic applications in oncology .
2. Anti-Inflammatory Effects
Benzimidazole derivatives have also been noted for their anti-inflammatory effects. The compound interacts with transient receptor potential vanilloid-1 (TRPV1) and cannabinoid receptors, which are implicated in inflammatory pathways:
| Activity | Mechanism | Reference |
|---|---|---|
| COX Inhibition | Reduces prostaglandin synthesis | |
| TRPV1 Modulation | Decreases pain signaling |
These interactions highlight the compound's potential as an anti-inflammatory agent.
3. Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against various pathogens. Studies indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.015 mg/mL |
| Escherichia coli | TBD |
These findings suggest that the compound could serve as a basis for developing new antimicrobial agents .
Case Studies
Several case studies have explored the efficacy of benzimidazole derivatives in clinical settings:
- Study on Cancer Cell Lines : A study evaluated the cytotoxic effects of various benzimidazole derivatives on MCF cell lines, demonstrating that certain substitutions enhance apoptosis induction .
- Inflammation Model : In an animal model of inflammation, treatment with benzimidazole derivatives led to a marked reduction in inflammatory markers compared to control groups .
- Antimicrobial Efficacy : A clinical trial assessed the effectiveness of a benzimidazole derivative against resistant strains of bacteria, showing promising results in reducing infection rates .
Q & A
Advanced Research Question
- DFT Studies : Calculate electronic properties (HOMO-LUMO gaps, electrostatic potential maps) to predict nucleophilic/electrophilic sites. Software like Gaussian or ORCA can model sulfonyl group reactivity and steric effects from the tert-butyl moiety .
- MD Simulations : Simulate ligand-receptor binding (e.g., with GROMACS) to explore interactions in biological targets, such as enzymes or ion channels. Force fields (AMBER, CHARMM) parameterize the sulfonyl and benzimidazole groups .
- Validation : Cross-check computational results with experimental spectroscopic data (e.g., NMR chemical shifts) .
What strategies are effective for resolving contradictions in reported biological activity data for this compound?
Advanced Research Question
- Meta-Analysis : Aggregate data from PubMed, Scopus, and specialized databases (e.g., ChEMBL) to identify trends. For example, discrepancies in IC50 values may arise from assay conditions (cell lines, pH) .
- Dose-Response Replication : Repeat key assays (e.g., enzyme inhibition) under standardized protocols, controlling for variables like solvent (DMSO concentration) and temperature .
- Structural Analog Comparison : Compare activity with analogs (e.g., 2-[[4-fluoroalkoxy-2-pyridyl]methyl]sulfinyl-benzimidazoles) to isolate structural determinants of efficacy .
What experimental designs are suitable for evaluating the environmental fate of this compound?
Advanced Research Question
Adopt a tiered approach inspired by environmental chemistry frameworks :
- Lab Studies :
- Degradation : Assess hydrolysis/photolysis rates under varying pH/UV conditions (OECD 111 guidelines).
- Sorption : Measure log using soil batch experiments.
- Field Studies :
- Use randomized block designs with split plots to test soil/water compartment distribution .
- Ecotoxicology : Conduct acute/chronic toxicity tests on model organisms (Daphnia, algae) following OECD 202/201 guidelines .
How should researchers design a robust screening protocol for this compound's pharmacological potential?
Basic Research Question
- Target Selection : Prioritize targets based on structural analogs (e.g., anti-ulcer or antiparasitic benzimidazoles ).
- Assay Types :
- In Vitro : Enzyme inhibition (e.g., H+/K+-ATPase for anti-ulcer activity), cell viability (MTT assay).
- In Silico : Molecular docking against Protein Data Bank (PDB) entries (e.g., 4Y4D for benzimidazole-binding proteins).
- Controls : Include positive controls (e.g., omeprazole for proton pump inhibition) and vehicle controls .
What techniques are critical for characterizing the crystal structure and stability of this compound?
Basic Research Question
- X-ray Crystallography : Resolve 3D structure to confirm sulfonyl group orientation and tert-butyl steric effects. Use single-crystal diffraction (Mo-Kα radiation) .
- Thermal Analysis : Perform TGA/DSC to determine melting points and thermal decomposition profiles .
- Spectroscopy :
How can researchers address challenges in scaling up the synthesis of this compound?
Advanced Research Question
- Process Chemistry : Transition from batch to flow chemistry for sulfonylation steps to improve heat management and yield .
- Byproduct Mitigation : Optimize stoichiometry (e.g., sulfonyl chloride:benzimidazole ratio) and use scavengers (e.g., polymer-bound amines) .
- Green Chemistry : Replace halogenated solvents with cyclopentyl methyl ether (CPME) or water-organic biphasic systems .
What methodologies are recommended for studying this compound's metabolic pathways?
Advanced Research Question
- In Vitro Metabolism : Use liver microsomes (human/rat) with NADPH cofactor to identify phase I metabolites (LC-MS/MS analysis) .
- Isotope Labeling : Synthesize -labeled analogs to track distribution in animal models .
- Computational Prediction : Apply software like MetaSite to predict cytochrome P450 interaction sites .
How should stability studies be designed for this compound under various storage conditions?
Basic Research Question
- Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) .
- Analytical Monitoring : Use HPLC-UV to quantify degradation products; characterize unknowns via HRMS .
- Storage Recommendations : Based on results, advise airtight containers with desiccants and storage at 4°C for long-term stability .
What advanced statistical methods can resolve variability in biological assay data for this compound?
Advanced Research Question
- Multivariate Analysis : Apply principal component analysis (PCA) to dissect assay variability sources (e.g., cell passage number, operator bias) .
- Bayesian Modeling : Estimate posterior probability distributions for IC50 values, integrating prior data from analogs .
- Sensitivity Analysis : Use Monte Carlo simulations to test robustness of conclusions against experimental noise .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
